molecular formula C20H26N2O3S B2809254 N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 1797856-45-1

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2809254
CAS No.: 1797856-45-1
M. Wt: 374.5
InChI Key: GDUOQRHHKPYWEL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with the synthesis of 4-methoxypiperidine through a nucleophilic substitution reaction.

    Aromatic Substitution:

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the sulfonamide group could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methoxypiperidin-1-yl)phenyl)-1-(p-tolyl)methanesulfonamide: Similar structure with a different position of the tolyl group.

    N-(4-(4-methoxypiperidin-1-yl)phenyl)-1-(m-tolyl)ethanesulfonamide: Similar structure with an ethanesulfonamide group instead of methanesulfonamide.

Uniqueness

The uniqueness of N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide lies in its specific structural features, which might confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-3-5-17(14-16)15-26(23,24)21-18-6-8-19(9-7-18)22-12-10-20(25-2)11-13-22/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUOQRHHKPYWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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